An In-Depth Technical Guide to 1-(Cyanomethyl)pyridinium Chloride
An In-Depth Technical Guide to 1-(Cyanomethyl)pyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Cyanomethyl)pyridinium chloride, a quaternary pyridinium salt, is a versatile organic compound with the CAS Number 17281-59-3 . This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and potential applications, particularly in the realm of organic synthesis and drug discovery. The pyridinium moiety is a key structural feature in various biologically active compounds, and its derivatives are of significant interest to the pharmaceutical industry.
Chemical and Physical Properties
1-(Cyanomethyl)pyridinium chloride is typically a light yellow to brown crystalline powder. It is soluble in water. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 1-(Cyanomethyl)pyridinium Chloride
| Property | Value | Source(s) |
| CAS Number | 17281-59-3 | |
| Molecular Formula | C₇H₇ClN₂ | |
| Molecular Weight | 154.60 g/mol | |
| Appearance | Light yellow to brown crystalline powder | |
| Melting Point | 167-170 °C or 174 °C | |
| Solubility | Soluble in water | |
| IUPAC Name | 1-(cyanomethyl)pyridin-1-ium chloride | |
| InChI Key | HEJOROWXIWLCMS-UHFFFAOYSA-M | |
| SMILES | C1=CC=--INVALID-LINK--CC#N.[Cl-] |
Synthesis and Purification
General Synthesis Protocol
The synthesis of 1-(cyanomethyl)pyridinium chloride is typically achieved through the quaternization of pyridine with a suitable alkylating agent, in this case, chloroacetonitrile. This is a type of N-alkylation reaction. A general procedure is outlined below, based on methods for synthesizing alkyl pyridinium chlorides.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine in a suitable anhydrous solvent (e.g., acetone, acetonitrile, or DMF).
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Addition of Alkylating Agent: To the stirred solution, add an equimolar amount of chloroacetonitrile dropwise. The reaction is often exothermic, so the addition rate may need to be controlled to maintain a moderate temperature.
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Reaction Conditions: The reaction mixture is then heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature. The product, being a salt, will often precipitate out of the solution. The precipitate can be collected by vacuum filtration.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and diethyl ether, to yield the purified 1-(cyanomethyl)pyridinium chloride. The resulting crystals should be dried under vacuum.
Figure 1: General workflow for the synthesis of 1-(Cyanomethyl)pyridinium chloride.
Analytical Methods
The purity and identity of 1-(cyanomethyl)pyridinium chloride can be assessed using a variety of analytical techniques.
Table 2: Analytical Methods for 1-(Cyanomethyl)pyridinium Chloride
| Technique | Purpose | Typical Observations/Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Reversed-phase column (e.g., C18), UV detection. The retention time of the main peak corresponds to the standard. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Structural elucidation and confirmation. | Provides information on the chemical environment of the hydrogen atoms. |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Structural elucidation of the carbon skeleton. | Confirms the number and types of carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for the nitrile (C≡N) and aromatic (C=C, C=N) groups. |
| Melting Point Analysis | Purity assessment. | A sharp melting point range indicates high purity. |
Experimental Protocol for HPLC Analysis
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Sample Preparation: Accurately weigh and dissolve a sample of 1-(cyanomethyl)pyridinium chloride in the mobile phase to a known concentration.
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Chromatographic Conditions:
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Column: C18 reversed-phase column.
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Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: Typically 1.0 mL/min.
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Detection: UV detection at a wavelength where the compound has significant absorbance.
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Injection Volume: 10-20 µL.
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Analysis: Inject the sample and compare the retention time and peak area to a known standard to determine purity and concentration.
Chemical Reactivity and Potential Applications
Formation of Pyridinium Ylides
A key aspect of the chemistry of 1-(cyanomethyl)pyridinium chloride is its ability to form a pyridinium ylide. The methylene group adjacent to the positively charged pyridinium nitrogen is acidic and can be deprotonated by a base to form a highly reactive zwitterionic intermediate, a pyridinium ylide.
Figure 2: Formation of a pyridinium ylide from 1-(Cyanomethyl)pyridinium chloride.
Applications in Organic Synthesis
Pyridinium ylides are valuable intermediates in organic synthesis, particularly in the construction of heterocyclic systems. They can act as 1,3-dipoles in cycloaddition reactions. For instance, the reaction of the ylide derived from 1-(cyanomethyl)pyridinium chloride with alkynes can lead to the formation of indolizine derivatives. Indolizines are a class of nitrogen-containing heterocyclic compounds that are scaffolds in many biologically active molecules.
Potential in Drug Discovery and Development
While specific biological activities of 1-(cyanomethyl)pyridinium chloride are not extensively documented, the broader class of pyridinium salts exhibits a range of biological effects, including antimicrobial and anticancer activities.
The proposed mechanism of antimicrobial action for cationic surfactants like pyridinium salts involves the disruption of the bacterial cell membrane. The positively charged pyridinium headgroup interacts with the negatively charged components of the cell membrane, while the organic substituent can penetrate the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately cell death.
The ability to synthesize indolizine scaffolds from 1-(cyanomethyl)pyridinium chloride is particularly relevant for drug discovery, as indolizine derivatives have shown a wide array of pharmacological activities.
Figure 3: Logical relationship from 1-(Cyanomethyl)pyridinium chloride to potential drug candidates.
Safety and Handling
1-(Cyanomethyl)pyridinium chloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
Table 3: Hazard and Precautionary Statements
| Category | Statements |
| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of water. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Wear impervious gloves and a lab coat.
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Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.
In Case of Exposure:
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Eyes: Immediately flush with plenty of water for at least 15 minutes.
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Skin: Immediately wash with soap and water. Remove contaminated clothing.
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Ingestion: Do NOT induce vomiting. Immediately call a poison control center or doctor.
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Inhalation: Move to fresh air.
Conclusion
1-(Cyanomethyl)pyridinium chloride is a valuable reagent in organic chemistry with significant potential for applications in drug discovery and development. Its ability to form pyridinium ylides opens up synthetic pathways to complex heterocyclic structures like indolizines. While its own biological profile is not extensively studied, the known activities of related pyridinium salts and their derivatives suggest that it is a promising starting material for the synthesis of new therapeutic agents. Researchers working with this compound should adhere to strict safety protocols due to its toxicity. Further investigation into the biological activities of 1-(cyanomethyl)pyridinium chloride and its derivatives is warranted.
